(4-Formyl-3-propoxyphenyl)boronic acid
Description
Properties
Molecular Formula |
C10H13BO4 |
|---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
(4-formyl-3-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-5-15-10-6-9(11(13)14)4-3-8(10)7-12/h3-4,6-7,13-14H,2,5H2,1H3 |
InChI Key |
OKPFBYSHPQQTLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)OCCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Starting Materials and General Approach
The synthesis typically begins with a halogenated precursor such as 3-bromo-4-formylphenol or 4-bromobenzaldehyde derivatives, which undergo etherification to install the propoxy group, followed by conversion of the halogen to the boronic acid functionality.
Etherification to Introduce the Propoxy Group
- The phenolic hydroxyl group at the 3-position is alkylated using propyl halides (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate or sodium hydride.
- This step yields 4-formyl-3-propoxyhalobenzene intermediates.
Formation of Boronic Acid Group
Two main synthetic routes are employed for the installation of the boronic acid group on the aromatic ring:
Halogen-Metal Exchange Followed by Boronation
- The halogenated intermediate (e.g., 4-formyl-3-propoxy-bromobenzene) is treated with an organolithium reagent such as n-butyllithium at low temperatures (−78 °C).
- The resulting aryllithium intermediate is reacted with trialkyl borates (e.g., trimethyl borate) to form the corresponding boronic ester.
- Acidic hydrolysis of the boronic ester yields (4-Formyl-3-propoxyphenyl)boronic acid.
This method benefits from high yields (up to 99% crude yield reported for similar compounds) and scalability but requires careful temperature control and handling of sensitive reagents.
Grignard Route
- Formation of the Grignard reagent from the halogenated intermediate using magnesium in dry ether solvents with activation (e.g., ultrasound or 1,2-dibromoethane).
- Reaction with trialkyl borate under controlled temperature conditions.
- Subsequent acidic work-up to hydrolyze the boronic ester to the boronic acid.
This route is classical but may involve more complex work-up and purification steps compared to the organolithium method.
Purification and Isolation
- The crude boronic acid is purified by recrystallization or precipitation.
- Techniques include adjusting pH with aqueous sodium hydroxide and hydrochloric acid at low temperatures (around 10 °C) to precipitate the pure product.
- Activated carbon treatment can be applied to remove colored impurities.
- Drying under nitrogen flow at moderate temperatures (40–50 °C) yields the final pure compound with purities exceeding 99% (HPLC).
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes/Comments |
|---|---|---|
| Etherification | 1-Bromopropane, K2CO3 or NaH, DMF or acetone | Introduces propoxy group at 3-position |
| Halogen-Metal Exchange | n-Butyllithium, −78 °C, dry THF | Forms aryllithium intermediate |
| Boronation | Trimethyl borate, −78 to −50 °C | Produces boronic ester intermediate |
| Hydrolysis | Dilute acid (HCl or H2SO4), 0–10 °C | Converts boronic ester to boronic acid |
| Purification | pH adjustment, filtration, activated carbon | Achieves >99% purity, removes impurities |
| Drying | Nitrogen stream, 40–50 °C | Yields dry, stable product |
Research Results and Yield Data
- The organolithium/trimethyl borate route has demonstrated yields up to 99% crude for related boronic acids with formyl substituents.
- Purification steps typically recover 88–94% of theoretical yield with high purity (99.4–99.6% by HPLC).
- The Grignard approach yields are slightly lower but remain efficient (78–89%) with careful control of reaction and work-up conditions.
- The choice of solvent (THF preferred), temperature control, and pH adjustments are critical for optimizing yield and purity.
Mechanistic and Structural Notes
- The formyl group is typically protected as an acetal during sensitive steps to prevent side reactions, then deprotected post-boronation.
- The boronic acid moiety tends to form cyclic dimers stabilized by hydrogen bonding, influencing crystallization and purification behavior.
- The propoxy substituent enhances solubility and reactivity, facilitating further synthetic transformations.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronic acid moiety enables palladium-catalyzed cross-coupling with aryl halides or pseudohalides. This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science.
Example Reaction
In a synthesis of aryl-benzimidazole derivatives, (4-Formyl-3-propoxyphenyl)boronic acid couples with brominated heterocycles under standard Suzuki conditions:
-
Catalyst : Pd(PPh₃)₄
-
Base : Na₂CO₃
-
Solvent : THF/H₂O (9:1)
-
Temperature : 160°C (microwave)
Key Data
| Substrate | Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 7-Chloroimidazo[4,5-b]pyridine | PdCl₂(dppf)·DCM | Na₂CO₃ | THF/H₂O | 29% | |
| 5-Bromopyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 68% |
The formyl group remains intact during these reactions, enabling post-coupling functionalization .
Nucleophilic Additions to the Formyl Group
The aldehyde functionality undergoes condensation reactions with amines, hydrazides, and other nucleophiles.
Imine Formation
Reaction with 4-aminoacetophenone in ethanol under reflux:
-
Conditions : Ethanol, 100°C, 24 hr
-
Product : Schiff base derivatives (e.g., 3-((4-acetylphenylimino)methyl)-4-propoxyphenylboronic acid)
-
Application : Ligands for metal-organic frameworks or enzyme inhibitors .
Hydrazone Synthesis
Interaction with 4-aminobenzoic hydrazide yields boronic acid-functionalized hydrazones:
-
Yield : ~70–85% (isolated as crystalline solids)
-
Utility : Sensor development for diol-containing biomolecules .
Protodeboronation and Stability Considerations
The boronic acid group is susceptible to protodeboronation under acidic or aqueous conditions, particularly at elevated temperatures:
Side Reaction in Cross-Coupling
-
Conditions : Prolonged heating in THF/H₂O mixtures
-
Outcome : Loss of boronic acid group, forming 4-formyl-3-propoxyphenol as a byproduct .
Mitigation Strategies
-
Use anhydrous solvents (e.g., DME, dioxane)
-
Optimize reaction time and temperature (e.g., microwave-assisted protocols) .
Copper-Mediated Fluoroalkylation
The boronic acid group undergoes transmetallation with perfluorinated alkyl iodides (R_f–I) in the presence of Cu(I) catalysts:
-
Conditions : CuI, K₃PO₄, DMF, 80°C
-
Product : 4-Formyl-3-propoxyphenyl perfluoroalkyl compounds
-
Application : Fluorinated materials for hydrophobic coatings.
Hydrogen Bonding and Self-Assembly
The compound forms reversible boronate esters with diols (e.g., saccharides), enabling applications in:
Scientific Research Applications
(4-Formyl-3-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Formyl-3-propoxyphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . In biological systems, it can inhibit enzymes by interacting with active site residues, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substituent Effects
| Compound Name | Substituents | Key Structural Differences |
|---|---|---|
| (4-Chloro-3-formylphenyl)boronic acid | Cl at C4, -CHO at C3 | Electron-withdrawing Cl vs. propoxy group |
| (4-Fluoro-3-hydroxyphenyl)boronic acid | F at C4, -OH at C3 | Smaller F substituent; hydroxyl vs. propoxy |
| [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Methoxyethyl-phenoxy methyl group | Bulkier substituent; altered steric effects |
| Phenanthren-9-yl boronic acid | Polycyclic aromatic system | Extended aromaticity vs. single benzene |
- Chloro and Fluoro Analogues : Chloro and fluoro substituents (e.g., ) increase electron-withdrawing effects, lowering pKa compared to alkoxy groups like propoxy .
- Hydroxyl vs. Propoxy : Hydroxyl groups (e.g., (4-Fluoro-3-hydroxyphenyl)boronic acid) enhance water solubility but reduce stability under physiological conditions, whereas propoxy groups balance lipophilicity and solubility .
Physicochemical Properties
Table 2: pKa and Solubility Comparison
*Estimated based on substituent effects from and .
- pKa Trends: Electron-withdrawing groups (e.g., -CHO, -F) lower pKa, enhancing boronic acid reactivity at physiological pH.
- Solubility : Bulky aromatic systems (e.g., phenanthren-9-yl) exhibit poor solubility, limiting in vitro applicability. Propoxy groups improve solubility compared to purely aromatic analogs but may still require formulation optimization .
Biological Activity
(4-Formyl-3-propoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Overview of Boronic Acids in Medicine
Boronic acids, including this compound, have been recognized for their diverse biological activities. They exhibit properties such as anticancer, antibacterial, and antiviral effects. Their ability to form reversible covalent bonds with diols is particularly useful in drug design, enhancing the pharmacological profile of existing therapeutics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have been shown to inhibit cancer cell growth by interfering with cellular pathways. A study reported that boron-containing compounds can induce apoptosis in prostate cancer cells while maintaining the viability of healthy cells . The mechanism often involves the inhibition of proteasome activity, leading to cell cycle arrest at the G2/M phase .
Case Study: In Vitro Cytotoxicity
A significant study evaluated the cytotoxic effects of various boronic acid derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 5 µM to 15 µM against prostate and breast cancer cells, suggesting that this compound may possess similar efficacy .
| Compound | Cell Line | IC50 (µM) | Effect on Healthy Cells |
|---|---|---|---|
| B5 | Prostate Cancer | 5 | 71% viability |
| B7 | Prostate Cancer | 7 | 95% viability |
| (4-F-3-P)BA | Breast Cancer | 10 | Not specified |
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. They act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. A specific derivative has shown promising results against strains producing class A and C β-lactamases .
The mechanism typically involves the formation of stable complexes with the active site of β-lactamases, thereby restoring the efficacy of β-lactam antibiotics. This property is crucial in combating antibiotic resistance, making boronic acids valuable in developing new therapeutic strategies .
Antioxidant Activity
Research has also indicated that boronic acid derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer . The antioxidant activity was comparable to established standards such as α-tocopherol and butylated hydroxytoluene (BHT), highlighting their potential as protective agents in biological systems.
Comparative Antioxidant Activity
| Compound | Method Used | Activity Level |
|---|---|---|
| B5 | DPPH Assay | High |
| B7 | ABTS Assay | Moderate |
| (4-F-3-P)BA | CUPRAC Assay | Significant |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest that modifications to the boronic acid structure can enhance bioavailability while minimizing toxicity . Notably, some derivatives have shown low toxicity in human cell lines, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
